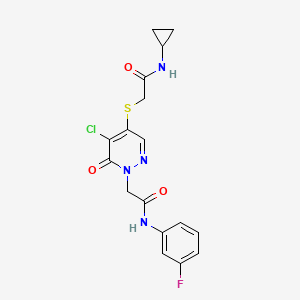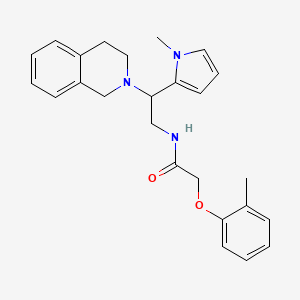
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide is an organic compound with intriguing structural features. This compound contains a combination of isoquinoline, pyrrole, and o-tolyloxy groups, making it a molecule of interest for various applications in synthetic chemistry and potentially medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. A potential synthetic route includes:
Formation of Isoquinoline Derivative: : The initial step involves the synthesis of the isoquinoline derivative, usually starting from commercially available materials.
Pyrrole Substitution: : Subsequent steps may include the substitution of the pyrrole group through cyclization or direct functionalization.
Acetamide Coupling: : The final steps would involve the acetamide coupling using o-tolyloxyacetic acid under peptide coupling conditions, often utilizing reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Scaling up these reactions for industrial production would require optimization of reaction conditions, such as temperature, solvent systems, and purification methods, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions:
Oxidation: : With agents like KMnO4, the aromatic rings could be oxidized.
Reduction: : The isoquinoline and pyrrole rings may undergo reduction with hydrides.
Substitution: : The compound can participate in electrophilic aromatic substitution due to its aromatic nature.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, CrO3
Reducing Agents: : LiAlH4, NaBH4
Substitution Conditions: : Often carried out in acidic or basic conditions, depending on the desired transformation.
Major Products
The major products from these reactions vary based on the reaction conditions but might include oxidized derivatives, reduced amines, or substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide serves as a building block for the development of more complex molecules.
Biology
Medicine
In medicinal chemistry, the compound might be explored for its potential pharmacological properties, such as binding to specific receptors or enzymes.
Industry
In industry, it could be utilized in the design of advanced materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Wirkmechanismus
The mechanism by which N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide exerts its effects would depend on its interaction with specific molecular targets. Potential targets might include enzymes or receptors, where it could act as an inhibitor or agonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide: : Similar but without the methyl group on the pyrrole ring.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-(o-tolyloxy)acetamide: : Similar but without the pyrrole ring.
N-(2-(isoquinolin-2-yl)-2-(pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide: : Similar but without the dihydro feature of isoquinoline.
Highlighting Its Uniqueness
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide stands out due to its unique combination of isoquinoline, pyrrole, and o-tolyloxy groups, providing distinct electronic and steric properties that could be advantageous in both chemical synthesis and potential biological activity.
There you have it—a detailed dive into the complex world of this compound!
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-19-8-3-6-12-24(19)30-18-25(29)26-16-23(22-11-7-14-27(22)2)28-15-13-20-9-4-5-10-21(20)17-28/h3-12,14,23H,13,15-18H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXQARZVXWGNAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
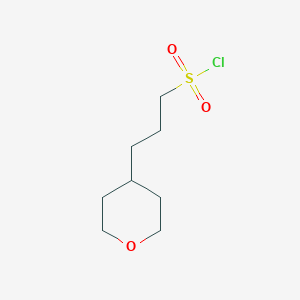
![4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2851040.png)
![N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2851043.png)

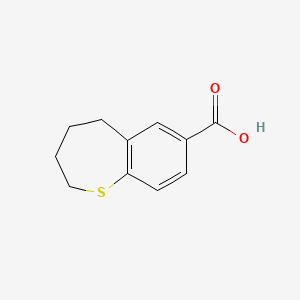

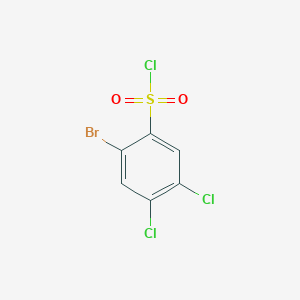
![ETHYL 4,5-DIMETHYL-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B2851052.png)
![methyl 2-[1-(3-chloro-2,4-difluorophenyl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2851053.png)
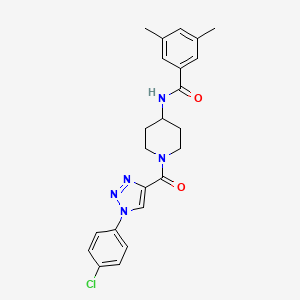
![2-[Acetyl(2-phenylethyl)amino]-N-(2-cyanopropan-2-yl)acetamide](/img/structure/B2851055.png)
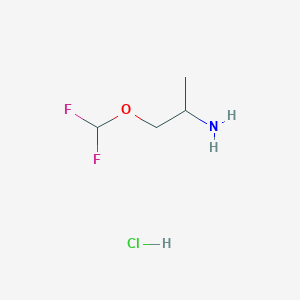
![N-(3-methoxypropyl)-3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/new.no-structure.jpg)
